2-Ethyl-1,3,2-dioxaphosphorinane 2-oxide
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Overview
Description
2-Ethyl-1,3,2-dioxaphosphorinane 2-oxide is a cyclic organophosphorus compound It is characterized by a six-membered ring containing phosphorus, oxygen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,3,2-dioxaphosphorinane 2-oxide typically involves the reaction of phosphorochloridic acid with a suitable diol, such as ethylene glycol, under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,3,2-dioxaphosphorinane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives, phosphine derivatives, and substituted dioxaphosphorinane compounds .
Scientific Research Applications
2-Ethyl-1,3,2-dioxaphosphorinane 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as an antitumor agent and its effects on various biological pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with biological molecules. For example, it can inhibit enzymes by phosphorylating the active site, thereby preventing the enzyme from catalyzing its substrate. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit acetylcholinesterase .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3,2-dioxaphospholane 2-oxide: Similar in structure but contains a chlorine atom instead of an ethyl group.
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: Contains an ethoxy group instead of an ethyl group.
2-S-[2’-(N,N-Dialkylamino)ethyl]thio-1,3,2-dioxaphosphorinane 2-oxide: Contains a thio group and is studied for its potential antiglaucoma activity.
Uniqueness
2-Ethyl-1,3,2-dioxaphosphorinane 2-oxide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
118792-90-8 |
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Molecular Formula |
C5H11O3P |
Molecular Weight |
150.11 g/mol |
IUPAC Name |
2-ethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C5H11O3P/c1-2-9(6)7-4-3-5-8-9/h2-5H2,1H3 |
InChI Key |
HDTTYOVFSGTTFY-UHFFFAOYSA-N |
Canonical SMILES |
CCP1(=O)OCCCO1 |
Origin of Product |
United States |
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